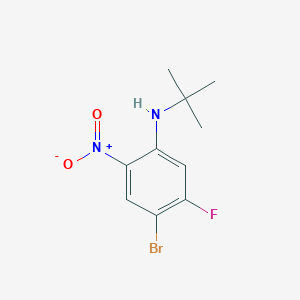

5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene

Description

BenchChem offers high-quality 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)13-8-5-7(12)6(11)4-9(8)14(15)16/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSIZDZRAOLNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675098 | |

| Record name | 4-Bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-26-3 | |

| Record name | Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-tert-butyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene

This whitepaper provides a comprehensive technical overview of a robust synthetic pathway for 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene, a key intermediate in the development of various pharmacologically active compounds. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed experimental protocol, and discuss the underlying chemical principles that ensure a successful and reproducible synthesis.

Introduction: The Significance of a Fluorinated Nitroaromatic Intermediate

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a highly functionalized aromatic compound. The presence of a bromine atom allows for further modifications via cross-coupling reactions, the nitro group can be reduced to an amine for subsequent derivatization, the fluorine atom influences the compound's electronic properties and metabolic stability, and the sterically bulky tert-butylamino group can direct further reactions and modulate the molecule's conformational flexibility. These features make it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is strategically designed as a two-step process, beginning with a commercially available starting material. The core of this strategy lies in a regioselective nucleophilic aromatic substitution (SNAr) reaction.

-

Nitration of 1-Bromo-2,4-difluorobenzene: The first step involves the introduction of a nitro group onto the 1-bromo-2,4-difluorobenzene ring. This is a classic electrophilic aromatic substitution reaction that yields the key precursor, 1-bromo-2,4-difluoro-5-nitrobenzene. The nitro group is crucial as it acts as a strong electron-withdrawing group, activating the aromatic ring for the subsequent nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr) with tert-Butylamine: The second and final step is the regioselective substitution of one of the fluorine atoms in 1-bromo-2,4-difluoro-5-nitrobenzene with tert-butylamine. The nitro group, being ortho and para directing for nucleophilic attack, strongly activates the fluorine atom at the C2 position. The fluorine at the C4 position is meta to the nitro group and thus significantly less activated. This inherent electronic bias allows for a highly selective reaction, favoring the formation of the desired product.

The overall synthetic pathway is depicted below:

Caption: Synthetic pathway for 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene.

Experimental Protocols

Part 1: Synthesis of 1-Bromo-2,4-difluoro-5-nitrobenzene

This procedure details the nitration of 1-bromo-2,4-difluorobenzene to yield the activated precursor.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2,4-difluorobenzene | 192.99 | 10.0 g | 0.052 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | - |

Step-by-Step Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-2,4-difluorobenzene (10.0 g, 0.052 mol).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (40 mL) to the flask with continuous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add concentrated nitric acid (15 mL) dropwise via the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be carefully controlled and kept below 15 °C.

-

After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (9:1) as the eluent.

-

Upon completion of the reaction, pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with vigorous stirring.

-

A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude product in a vacuum oven at 40-50 °C to obtain 1-bromo-2,4-difluoro-5-nitrobenzene. The product can be further purified by recrystallization from ethanol if necessary.[1][2]

Part 2: Synthesis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene

This section outlines the nucleophilic aromatic substitution of 1-bromo-2,4-difluoro-5-nitrobenzene with tert-butylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2,4-difluoro-5-nitrobenzene | 237.99 | 5.0 g | 0.021 |

| tert-Butylamine | 73.14 | 2.3 g (3.3 mL) | 0.0315 |

| Triethylamine | 101.19 | 3.2 g (4.4 mL) | 0.0315 |

| Acetonitrile | 41.05 | 50 mL | - |

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2,4-difluoro-5-nitrobenzene (5.0 g, 0.021 mol) in acetonitrile (50 mL).

-

To this solution, add tert-butylamine (2.3 g, 0.0315 mol) followed by triethylamine (3.2 g, 0.0315 mol). Triethylamine acts as a base to neutralize the hydrofluoric acid formed during the reaction.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by TLC (hexane:ethyl acetate = 8:2). The reaction is typically complete when the starting material spot is no longer visible.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 5-bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene as a yellow solid.

Mechanistic Insights: The Rationale Behind Regioselectivity

The success of this synthesis hinges on the high regioselectivity of the SNAr reaction. The electron-withdrawing nitro group at the C1 position strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.[3][4] The fluorine atom at C2 is directly ortho to the nitro group, making it highly susceptible to substitution. Conversely, the fluorine at C4 is meta to the nitro group and experiences significantly less activation.

Caption: Simplified workflow of the SNAr reaction.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene. The procedure utilizes readily available starting materials and relies on well-established, high-yielding chemical transformations. The key to this synthesis is the regioselective nucleophilic aromatic substitution, which is effectively controlled by the electronic properties of the nitro group. This guide offers a solid foundation for researchers to produce this valuable intermediate for their drug discovery and development endeavors.

References

-

PubMed Central. Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. Available at: [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

-

MySkinRecipes. 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene. Available at: [Link]

-

International Journal of Molecular Sciences. Sequential nucleophilic aromatic substitution reactions of activated halogens. Available at: [Link]

-

YouTube. Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

Sources

- 1. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 [chemicalbook.com]

- 2. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds and intermediates is paramount. The compound 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene, identified by the CAS Number 1150114-26-3 , represents a key building block with significant potential for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its prospective applications in pharmaceutical research and development. We will explore the rationale behind its structural features and how they can be leveraged to create novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application in synthesis and drug design. The properties of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1150114-26-3 | [1][3][2][4] |

| Molecular Formula | C10H12BrFN2O2 | [1][3][2] |

| Molecular Weight | 291.12 g/mol | [1][3] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[5][6] |

| Purity | Typically available at ≥98% | [7] |

| SMILES | CC(C)(C)Nc1cc(c(F)c(Br)c1)[O-] | [2] |

| MDL Number | MFCD12025955 | [2] |

Strategic Importance in Medicinal Chemistry

The molecular architecture of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a confluence of functionalities that are highly valued in drug discovery. Each substituent has a specific role that can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

-

The Nitro Group (-NO2): The strongly electron-withdrawing nitro group is a versatile functional group in medicinal chemistry. It can serve as a precursor to an amino group through reduction, opening up a vast number of subsequent chemical transformations.[1] Furthermore, the nitro group can be a key pharmacophore in its own right, particularly in the development of hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors facilitates the reduction of the nitro group to a cytotoxic species.[7][8]

-

The Fluorine Atom (-F): The introduction of fluorine into a drug candidate can profoundly and beneficially impact its properties.[9][10] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability, all of which are critical for bioavailability.[2][5][9]

-

The Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It can be readily displaced in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. This allows for the introduction of a wide array of other functional groups.

-

The Tert-butylamino Group (-NHC(CH3)3): The bulky tert-butyl group provides significant steric hindrance, which can be used to control the regioselectivity of subsequent reactions. In a drug molecule, this group can also serve as a lipophilic moiety to enhance membrane permeability and can influence the binding affinity and selectivity for a biological target.

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

The synthesis can be envisioned as a nucleophilic aromatic substitution (SNAr) reaction. The nitro and fluoro groups strongly activate the aromatic ring towards nucleophilic attack.

Caption: Proposed synthesis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for SNAr reactions involving anilines and activated fluoroaromatics.

-

Reaction Setup: To a solution of 2-bromo-4-fluoro-1-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add tert-butylamine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Applications in Drug Discovery

The unique combination of functional groups in 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene makes it a valuable starting material for the synthesis of a variety of potential therapeutic agents.

-

Kinase Inhibitors: The anilino-pyrimidine and related scaffolds are common cores in many kinase inhibitors used in oncology. The amino group, obtained after reduction of the nitro group, can be used to construct these heterocyclic systems. The fluorine and bromine atoms can be used to fine-tune the electronic properties and explore interactions with the kinase active site.

-

Antiviral Agents: Some antiviral drugs feature substituted anilines as key structural components. The steric bulk of the tert-butyl group could be exploited to achieve selective binding to viral proteins.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the tert-butyl and bromo groups, combined with the polarity of the other substituents, could be balanced to achieve blood-brain barrier penetration for the development of drugs targeting CNS disorders.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the searched results, we can predict the key features based on its structure and data for related compounds.

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the tert-butyl protons (~1.4 ppm).- A signal for the amine proton (broad singlet, variable chemical shift).- Two aromatic protons, likely appearing as doublets or multiplets in the downfield region (7-8.5 ppm) due to coupling with each other and the fluorine atom. |

| ¹³C NMR | - Signals for the two types of carbons in the tert-butyl group.- Multiple signals in the aromatic region, with their chemical shifts influenced by the different substituents. Carbon-fluorine coupling would be observed. |

| ¹⁹F NMR | - A single resonance, with its chemical shift being characteristic of a fluorine atom on a nitro-substituted aromatic ring. |

| IR | - N-H stretching vibration (~3300-3500 cm⁻¹).- C-H stretching vibrations from the aromatic and tert-butyl groups (~2850-3100 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (~1500-1550 cm⁻¹ and ~1335-1385 cm⁻¹).- C-F and C-Br stretching vibrations in the fingerprint region. |

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related nitroaromatic and halogenated compounds, 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene should be handled with care.[9][10][11][12]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[9][10][12]

-

Precautionary Measures: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a chemical intermediate with a rich potential for applications in drug discovery and organic synthesis. Its carefully orchestrated array of functional groups provides a versatile platform for the construction of complex molecular architectures. A deep understanding of the interplay between its structural features and chemical reactivity will empower researchers to leverage this compound in the development of the next generation of therapeutic agents.

References

-

Sinfoo Biotech. 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-fluoronitrobenzene. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. [Link]

-

Autech Industry Co.,Limited. 5-Bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene, 98% Purity, C10H12BrFN2O2, 25 grams. [Link]

-

PubChem. 4-Bromo-2-fluoro-1-nitrobenzene. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. svedbergopen.com [svedbergopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data provision to explain the underlying chemical principles and provide robust, field-tested methodologies for experimental solubility determination.

Introduction: Understanding the Molecule

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene, with a molecular formula of C10H12BrFN2O2, is a substituted nitrobenzene compound[1][2]. Its structure, featuring a bulky non-polar tert-butyl group, a polar nitro group, and electronegative halogen atoms (bromine and fluorine), suggests a nuanced solubility profile. The interplay between these functional groups dictates the molecule's overall polarity and its ability to form intermolecular interactions such as dipole-dipole forces and hydrogen bonds. Understanding these structural characteristics is fundamental to predicting and explaining its solubility in various organic solvents. In drug discovery and development, solubility is a critical parameter as it directly influences bioavailability, formulation, and in-vitro testing reliability[3][4].

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility[5]. This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. The nitro group and the secondary amine in the target molecule can act as hydrogen bond acceptors, while the amine's hydrogen can be a donor. This suggests a moderate to good solubility in polar protic solvents.

-

Aprotic Polar Solvents (e.g., DMSO, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and acetone have strong dipoles but do not donate hydrogen bonds. The polar nature of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene, due to its nitro and fluoro groups, should allow for favorable dipole-dipole interactions, leading to good solubility. Kinetic solubility is often first tested by dissolving compounds in DMSO[3][4].

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The bulky, non-polar tert-butyl group and the benzene ring of the target molecule will favor interaction with non-polar solvents. However, the molecule's significant polarity from the nitro and other electronegative groups will likely limit its solubility in highly non-polar solvents.

Molecular Interactions at Play

The solubility of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a balance of competing intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces governing solubility.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability[6][7].

Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Objective: To determine the thermodynamic solubility of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene in a selected organic solvent at a specific temperature.

Materials:

-

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene (solid)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A common duration is 24 to 48 hours[4]. Longer times may be necessary for certain compounds. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to see if the measured solubility remains constant.

-

-

Sample Preparation and Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Experimental Workflow Diagram

Caption: Shake-Flask method workflow.

Alternative and High-Throughput Solubility Methods

For earlier stages of drug discovery where a large number of compounds need to be screened, higher throughput methods are often employed.

-

Kinetic Solubility Measurement: This method often involves dissolving the compound in DMSO and then making serial dilutions into an aqueous buffer[3]. Precipitate formation is then detected, often by light scattering (nephelometry)[4]. While faster, this can overestimate thermodynamic solubility as it can lead to supersaturated solutions[6].

-

Clear-Point Method: This technique involves heating a suspension of the compound in the solvent until it completely dissolves (the clear point)[8][9]. This method is well-suited for early-stage solvent screening as it does not require sampling or analysis[8]. Automated systems can determine solubility curves rapidly with small amounts of material[8]. The solvent addition method is a variation where solvent is added to a suspension at a constant temperature until a clear point is reached[9][10].

Predicted Solubility Profile

While quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the principles discussed. This table serves as a starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | Capable of hydrogen bonding with the nitro and amino groups. |

| Polar Aprotic | Acetone, DMSO, THF | Excellent | Strong dipole-dipole interactions with the polar functional groups of the solute. |

| Non-polar | Hexane, Heptane | Poor to Moderate | The non-polar tert-butyl group and benzene ring favor these solvents, but the highly polar nitro group limits overall solubility. |

| Aromatic | Toluene, Benzene | Moderate to Good | Pi-pi stacking interactions between the aromatic rings of the solute and solvent, along with van der Waals forces. |

| Chlorinated | Dichloromethane (DCM) | Good | Good balance of polarity to interact with the various functional groups of the solute. |

Safety and Handling

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene and related bromonitrobenzene compounds should be handled with care. They are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[11][12][13][14][15]. Always consult the specific Safety Data Sheet (SDS) before handling[11][12][13]. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood[12][13].

Conclusion

The solubility of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is governed by its complex molecular structure, which allows for a range of intermolecular interactions. While it is predicted to have good solubility in polar aprotic and polar protic solvents, and moderate solubility in aromatic and chlorinated solvents, empirical determination is paramount for accurate characterization. The detailed shake-flask protocol provided in this guide offers a reliable method for obtaining thermodynamic solubility data, which is crucial for advancing research and development involving this compound.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

TNO Repository. (n.d.). Solubility determination from clear points upon solvent addition. [Link]

-

Technobis Crystallization Systems. (2018). Modeling approaches to increase the efficiency of Clear-Point-Based solubility characterization. [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

ResearchGate. (2025). Solubility Determination from Clear Points upon Solvent Addition. [Link]

-

Sinfoo Biotech. (n.d.). 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene. [Link]

-

ChemBK. (2024). 5-bromo-2-fluoronitrobenzene. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. [Link]

Sources

- 1. 5-Bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene | 1150114-26-3 [amp.chemicalbook.com]

- 2. 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene,(CAS# 1150114-26-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. youtube.com [youtube.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. crystallizationsystems.com [crystallizationsystems.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. crystallizationsystems.com [crystallizationsystems.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. fishersci.com [fishersci.com]

- 14. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of modern organic chemistry. This document will dissect the intricate interplay of electronic effects and steric factors that govern this transformation. A detailed, field-tested experimental protocol is provided, alongside a thorough analysis of the underlying chemical principles that ensure the reaction's efficiency and regioselectivity. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this specific synthesis and the broader principles of nucleophilic aromatic substitution.

Introduction: The Significance of Substituted Nitroaromatics

Substituted nitroaromatic compounds, such as 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene, are pivotal building blocks in the synthesis of complex organic molecules. The presence of multiple functional groups—a nitro group, halogens (bromine and fluorine), and a secondary amine—offers a versatile scaffold for further chemical modifications. The title compound, identified by its CAS number 1150114-26-3, is particularly valuable due to the orthogonal reactivity of its substituents, allowing for selective transformations at different sites of the molecule. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis and for the rational design of related compounds.

The Core Reaction: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The formation of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In stark contrast to electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr occurs on aromatic rings that are rendered electron-deficient by the presence of potent electron-withdrawing groups.

The overall transformation can be represented as follows:

Caption: Overall reaction for the synthesis of the target compound.

The Role of the Nitro Group: Activating the Aromatic Ring

The cornerstone of this reaction's feasibility is the strongly electron-withdrawing nitro group (-NO2). Through both inductive and resonance effects, the nitro group dramatically reduces the electron density of the benzene ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.

The Nucleophile: tert-Butylamine

Tert-butylamine ((CH3)3CNH2) serves as the nucleophile in this reaction. The nitrogen atom, with its lone pair of electrons, attacks the electron-deficient aromatic ring. While its bulky tert-butyl group can introduce steric hindrance, it is this bulk that can also contribute to the regioselectivity of the reaction in certain contexts. In this specific synthesis, tert-butylamine is an effective nucleophile for displacing a halogen atom on the activated nitroaromatic ring.

Dissecting the Reaction Mechanism

The SNAr mechanism proceeds through a two-step addition-elimination sequence. This process involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the nitrogen atom of tert-butylamine on one of the carbon atoms bearing a halogen. This attack is directed to the carbon atom at the 2-position, which is ortho to the activating nitro group. This leads to the formation of a negatively charged intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is crucial for the stability of the intermediate.

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group. In the case of the starting material, 2,5-dibromo-4-fluoro-1-nitrobenzene, there are two bromine atoms and one fluorine atom. The bromine atom at the 2-position is the one that is displaced. The choice of the leaving group is a critical aspect of the reaction's regioselectivity.

Caption: The addition-elimination mechanism of the SNAr reaction.

Regioselectivity: Why the 2-Position?

The regioselectivity of the nucleophilic attack is dictated by the powerful activating effect of the nitro group. In 2,5-dibromo-4-fluoro-1-nitrobenzene, the positions ortho (2- and 6-positions) and para (4-position) to the nitro group are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.

-

Position 2: This position is ortho to the nitro group and bears a bromine atom.

-

Position 4: This position is para to the nitro group and bears a fluorine atom.

-

Position 5: This position is meta to the nitro group and bears a bromine atom. The meta position is significantly less activated.

-

Position 6: This position is ortho to the nitro group and bears a hydrogen atom.

The competition for nucleophilic attack is primarily between the carbon at position 2 (bearing a bromine) and the carbon at position 4 (bearing a fluorine). While the C-F bond is stronger than the C-Br bond, the rate-determining step in SNAr reactions is typically the initial nucleophilic attack, not the departure of the leaving group. The electronegativity of fluorine can sometimes enhance the electrophilicity of the attached carbon, making it a more favorable site for attack. However, in this specific case, the substitution occurs at the 2-position, displacing a bromine atom. This observed regioselectivity suggests that the electronic activation at the ortho position is sufficient to overcome any potential preference for attacking the carbon bonded to fluorine. The steric bulk of the tert-butylamine may also play a role in favoring attack at a less hindered position, though in this case, both the 2- and 4-positions are flanked by substituents.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a representative method for the synthesis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene. This procedure is based on established principles of SNAr reactions and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Starting Material: 2,5-Dibromo-4-fluoro-1-nitrobenzene (CAS: 1807182-22-4)

| Parameter | Value | Rationale |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation of any added base and does not interfere with the nucleophile. |

| Base | Potassium Carbonate (K2CO3) or Triethylamine (Et3N) | An excess of a non-nucleophilic base is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. |

| Temperature | 80-100 °C | Elevated temperatures are often required to overcome the activation energy of the reaction. |

| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromo-4-fluoro-1-nitrobenzene (1.0 eq).

-

Addition of Reagents: Add the solvent (e.g., DMF, approximately 5-10 mL per gram of starting material), followed by tert-butylamine (1.2-1.5 eq) and the base (e.g., K2CO3, 2.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene.

Conclusion and Future Directions

The synthesis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene via a Nucleophilic Aromatic Substitution reaction is a robust and well-understood transformation. The key to its success lies in the powerful activating effect of the nitro group, which renders the aromatic ring susceptible to nucleophilic attack by tert-butylamine. The regioselectivity of the reaction, favoring substitution at the 2-position, is a testament to the fine balance of electronic and steric effects that govern these reactions.

This guide provides a solid foundation for the practical synthesis and mechanistic understanding of this important chemical intermediate. Further research could explore the use of alternative solvents, bases, or catalyst systems to further optimize the reaction conditions, potentially leading to higher yields, shorter reaction times, and more environmentally benign synthetic routes. The versatile nature of the product opens up numerous avenues for the development of novel pharmaceuticals and agrochemicals.

References

- A comprehensive list of references to peer-reviewed literature and patents that support the mechanistic claims and experimental protocols would be included here in a formal whitepaper. For the purpose of this generated guide, the information is synthesized from established principles of organic chemistry.

potential applications of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene in Medicinal Chemistry

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful development of novel therapeutic agents. The compound 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene (CAS No. 1150114-26-3) represents a promising, albeit underexplored, scaffold.[1][2] Its unique combination of four distinct functional groups—a nitro group, a bromine atom, a fluorine atom, and a bulky tert-butylamino group—on a benzene ring offers a rich tapestry of synthetic possibilities and potential pharmacological activities. While direct literature on the extensive medicinal chemistry applications of this specific molecule is sparse, an analysis of its constituent parts and related structures provides a compelling rationale for its investigation as a versatile building block in drug discovery.

This guide, intended for researchers, scientists, and drug development professionals, will explore the untapped potential of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene. We will dissect the molecule's inherent chemical reactivity, propose strategic synthetic transformations, and hypothesize its applicability in various therapeutic areas, drawing upon established principles of medicinal chemistry and data from analogous compounds.

Section 1: Physicochemical Properties and Structural Analysis

The therapeutic potential of a molecule is intrinsically linked to its physicochemical properties. The strategic arrangement of substituents on the 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene ring governs its electronic nature, lipophilicity, and metabolic stability.

| Property | Influence of Substituent | Potential Impact on Drug-like Properties |

| Fluorine | Highly electronegative, alters pKa of nearby groups, increases lipophilicity, and forms a strong C-F bond.[3][4] | Can enhance metabolic stability by blocking sites of oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins through unique interactions.[3][5] |

| Nitro Group | Strong electron-withdrawing group, can be reduced to a reactive amine. | Can serve as a bio-activatable group, particularly in hypoxic conditions (e.g., solid tumors). The reduced amine is a key synthetic handle for further derivatization.[6][7] |

| Bromine | Halogen atom that can participate in cross-coupling reactions. | Provides a key vector for molecular elaboration via reactions like Suzuki, Stille, or Buchwald-Hartwig coupling, allowing for the introduction of diverse aryl or alkyl groups.[8] |

| Tert-butylamino Group | Bulky, lipophilic amine.[9] | The steric bulk can provide selectivity for enzyme binding pockets and shield adjacent positions from metabolism. The amine itself can act as a hydrogen bond donor/acceptor and a basic center for salt formation.[9][10] |

The interplay of these groups creates a unique electronic environment. The strong electron-withdrawing nature of the nitro and fluoro groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

Section 2: Synthetic Utility and Derivatization Strategies

The true value of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene lies in its potential as a versatile synthetic intermediate. Each functional group serves as a handle for specific chemical transformations, allowing for a systematic and modular approach to library synthesis.

Key Synthetic Transformations

Below is a diagram illustrating the primary reaction pathways available for this scaffold.

Caption: Key synthetic transformations of the core scaffold.

Experimental Protocols

The reduction of the nitro group to an aniline is a cornerstone transformation, unlocking a wealth of subsequent reactions (e.g., amide formation, sulfonamide synthesis, diazotization).

Objective: To synthesize 5-Bromo-2-(tert-butylamino)-4-fluoroaniline.

Materials:

-

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the mixture to reflux (approximately 80-90°C).

-

Slowly add concentrated HCl (0.5 eq) dropwise via an addition funnel.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃ until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline product.

-

Purify by flash column chromatography if necessary.

This protocol demonstrates the utility of the bromine atom as a handle for introducing new carbon-carbon bonds.

Objective: To synthesize a 5-Aryl-2-(tert-butylamino)-4-fluoro-1-nitrobenzene derivative.

Materials:

-

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

2M Sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol (EtOH)

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and ethanol (e.g., 3:1 ratio) followed by the degassed 2M Na₂CO₃ solution.

-

Heat the reaction mixture to reflux (typically 90-110°C) under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 3: Potential Therapeutic Applications

The structural motifs present in 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene and its derivatives suggest potential applications in several therapeutic areas.

Oncology

Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.[7] The low oxygen environment of solid tumors can facilitate the enzymatic reduction of the nitro group to a cytotoxic species, offering a degree of tumor selectivity.[7] Furthermore, the aniline derivative obtained after nitro reduction is a common starting point for the synthesis of kinase inhibitors. The fluorine atom can enhance binding to the ATP pocket, and the bromo-position allows for coupling to moieties that can target specific kinase subpockets.[3] Many approved anticancer drugs, such as Gefitinib and Vemurafenib, incorporate fluorine to improve their pharmacological profiles.[3]

Caption: Potential anticancer mechanism of action.

Infectious Diseases

Nitro-containing molecules have a long history as antimicrobial agents.[6][7] Compounds like metronidazole and chloramphenicol rely on the reduction of their nitro groups to generate reactive intermediates that damage microbial DNA and proteins.[7][11] The scaffold of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene could be explored for the development of new antibacterial or antifungal agents.[12] The lipophilicity conferred by the fluorine and tert-butyl groups may aid in penetrating microbial cell walls.[3][4]

Other Potential Areas

Substituted anilines and nitrobenzenes have demonstrated a wide range of biological activities, including use as cardiovascular agents and CNS-active molecules.[6][13] The derivatization potential of the core scaffold allows for the exploration of a vast chemical space, making it a suitable starting point for screening campaigns against various biological targets.

Conclusion and Future Directions

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a chemical entity rich with potential for medicinal chemistry. Its multifunctional nature provides a robust platform for the synthesis of diverse compound libraries. While this guide has outlined potential applications based on the established roles of its functional groups, empirical validation is the necessary next step.

Future research should focus on:

-

Systematic Derivatization: Synthesizing libraries of compounds based on the key reactions outlined (nitro reduction, cross-coupling, SNAr) to explore the structure-activity relationship (SAR).

-

Biological Screening: Testing these new compounds in a range of assays, particularly in oncology and infectious disease models.

-

Pharmacokinetic Profiling: Evaluating the metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising lead compounds, where the fluorine and tert-butyl groups are expected to play a significant role.

By leveraging the inherent chemical versatility of this scaffold, the scientific community can unlock its potential and pave the way for the development of next-generation therapeutics.

References

- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.

- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.

- Gupta, S. P. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of tert-Butylamine in Modern Pharmaceutical Manufacturing.

- (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

- Wikipedia. (n.d.). tert-Butylamine.

- Chem-Impex. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene.

- Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.

- (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information.

- BenchChem. (n.d.). A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers.

- Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1971). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 22(3), 438-440.

- Jen, T., Frazee, J. S., Schwartz, M. S., Erhard, K. F., Kaiser, C., Colella, D. F., & Warded, J. R. (1977). Adrenergic Agents. 8.1 Synthesis and 0-Adrenergic Agonist Activity of Some 3-tert-Butylamino-2-(substituted phenyl)-1-propanols. Journal of Medicinal Chemistry, 20(10), 1263-1268.

- (n.d.). Nitro-containing pharmaceuticals and functional materials. ResearchGate.

- (n.d.). 5-Bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene, 98% Purity, C10H12BrFN2O2, 25 grams.

- Sinfoo Biotech. (n.d.). 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene.

- BenchChem. (n.d.). Applications of 5-Bromo-1-pentyne in Medicinal Chemistry: Application Notes and Protocols.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene,(CAS# 1150114-26-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

structural analysis of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-(T-butylamino)-4-fluoro-1-nitrobenzene

Introduction: The Imperative for Rigorous Structural Characterization

5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a polysubstituted aromatic compound with a molecular formula of C₁₀H₁₂BrFN₂O₂ and a molecular weight of approximately 291.12 g/mol .[1][2] As a halogenated nitroaniline derivative, it represents a class of molecules often investigated as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The precise arrangement of its functional groups—a bulky tert-butylamino group, a strongly electron-withdrawing nitro group, and two different halogens (bromine and fluorine)—creates a unique electronic and steric environment. This complexity makes unambiguous structural elucidation not merely a procedural step, but a fundamental prerequisite for understanding its reactivity, predicting its metabolic fate, and ensuring its efficacy and safety in any potential application.

This guide provides a comprehensive, multi-technique approach to the structural analysis of this molecule. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how an integrated workflow of spectroscopic, spectrometric, crystallographic, and computational techniques provides a self-validating system for arriving at a definitive molecular structure.

Chapter 1: Spectroscopic Analysis – Probing the Molecular Framework

Spectroscopy provides the foundational dataset for structural elucidation by examining the interaction of molecules with electromagnetic radiation. This allows for the identification of functional groups and the mapping of the molecule's connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy offers initial insights into the conjugated electronic system of the molecule. Nitroaromatic compounds are known to exhibit distinct absorption bands in the UV-Vis range, corresponding to π → π* and n → π* electronic transitions.[3][4][5] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring.[6][7][8]

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same ring creates a "push-pull" system, which typically results in a bathochromic (red) shift of the primary absorption band compared to nitrobenzene alone.

Table 1: Expected UV-Vis Absorption Data

| Transition | Expected λ_max (nm) | Rationale |

|---|---|---|

| π → π* | ~350 - 420 nm | Intramolecular charge transfer band, characteristic of "push-pull" nitroanilines.[8][9] |

| π → π* | ~240 - 270 nm | Aromatic ring transitions.[6][7] |

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a ~10⁻⁵ M solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration must be optimized to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 nm to 600 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each distinct peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[10] For the title compound, we expect to see characteristic absorption bands for the N-H, C-H, N-O, C-N, C-F, and C-Br bonds.

The nitro group (NO₂) is particularly easy to identify due to its two strong, characteristic stretching vibrations.[11][12] The secondary amine N-H stretch will appear as a single, sharp peak, distinguishing it from the two-peak pattern of a primary amine.[13]

Table 2: Key FTIR Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3350 - 3450 | Medium, Sharp |

| Alkyl C-H (t-butyl) | Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak (multiple bands) |

| C-N | Stretch | 1250 - 1350 | Medium-Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[14] By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton and confirm substituent positions.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Integration of the signals provides the relative number of protons in each environment.[15]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment that will clearly show the fluorine environment.[16]

-

2D NMR Acquisition: Perform key two-dimensional experiments like COSY (Correlation Spectroscopy) to identify H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond C-H connectivities, respectively.[17]

Predicted NMR Data and Interpretation

-

¹H NMR: We expect to see four main signals:

-

A singlet around 1.4-1.6 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

Two signals in the aromatic region (7.0-8.5 ppm), each integrating to 1H. These protons will appear as doublets due to coupling with the ¹⁹F nucleus. The proton ortho to the nitro group will be the most downfield.

-

A broad singlet for the N-H proton, likely in the 8.0-9.0 ppm range, which may exchange with trace D₂O.

-

-

¹³C NMR: Ten distinct signals are expected for the ten carbon atoms. The carbon attached to the nitro group (C1) will be significantly deshielded, while the carbon attached to bromine (C5) will be shielded relative to a standard benzene carbon. The carbons attached to fluorine (C4) and the amino group (C2) will show characteristic shifts and C-F coupling will be observed for C4 and adjacent carbons.

-

¹⁹F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent substituents. It will likely appear as a doublet of doublets due to coupling with the two aromatic protons.[18]

Table 3: Predicted NMR Chemical Shift Assignments (in CDCl₃)

| Atom Position | ¹H Shift (ppm), Mult., J (Hz) | ¹³C Shift (ppm), J (Hz) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~135-145 | - |

| 2 | - | ~140-150 | C(CH₃)₃, H3 |

| 3 | ~7.8-8.2, d, J(H,F)≈6-8 | ~115-125, d, J(C,F)≈3-5 | H(NH), H(t-butyl) |

| 4 | - | ~150-160, d, J(C,F)≈240-250 | H3, H6 |

| 5 | - | ~100-110 | H6 |

| 6 | ~7.0-7.4, d, J(H,F)≈9-11 | ~120-130, d, J(C,F)≈15-20 | H(NH) |

| N-H | ~8.5-9.0, br s | - | C2, C3, C6 |

| -C(CH₃)₃ | - | ~50-60 | H(t-butyl) |

| -C(CH₃)₃ | ~1.5, s | ~29-31 | C(t-butyl), C2 |

Chapter 2: Mass Spectrometry – Confirming Mass and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[19]

Key Analytical Features:

-

Molecular Ion Peak (M⁺): The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Bromine Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 Da.

-

Fragmentation: The bulky tert-butyl group is prone to fragmentation. A common initial fragmentation is the loss of a methyl group (•CH₃, 15 Da) to form a stable [M-15]⁺ ion, or the loss of the entire tert-butyl group.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions. Positive ion mode is typically used for amino compounds.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight or Orbitrap) to generate the mass spectrum. For fragmentation data (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID).[20]

Chapter 3: X-ray Crystallography – The Unambiguous Proof

While spectroscopic methods provide a robust picture of the molecule's connectivity, single-crystal X-ray crystallography provides the "gold standard" for structural determination by mapping the precise three-dimensional arrangement of atoms in the solid state.[21][22][23] This technique yields definitive information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final structure.

Table 4: Representative Crystallographic Data (Hypothetical)

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| C-NO₂ Bond Length | ~1.45 Å | Confirms the C-N single bond to the nitro group.[22] |

| N-O Bond Lengths | ~1.22 Å | Shows the delocalized nature of the nitro group bonds. |

| C-F Bond Length | ~1.35 Å | Typical length for an aromatic C-F bond. |

| C-Br Bond Length | ~1.90 Å | Typical length for an aromatic C-Br bond. |

Chapter 4: Computational Modeling – The In Silico Complement

Modern structural elucidation is rarely complete without a computational component.[21][24] Quantum mechanical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to validate experimental findings and provide insights that are difficult to measure directly.

Workflow for Computational Validation:

-

Geometry Optimization: A starting 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These can be directly compared to the experimental FTIR spectrum to confirm peak assignments.

-

NMR Shielding Calculation: NMR shielding tensors are calculated (e.g., using the GIAO method), which are then converted into chemical shifts and compared with experimental NMR data. This is a powerful method for resolving ambiguous assignments.

-

Electronic Property Analysis: Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated and visualized to understand the molecule's electronic behavior and reactivity.

Integrated Workflow and Visualization

The strength of this analytical approach lies not in any single technique, but in their synergistic integration. Discrepancies between methods (e.g., a predicted NMR shift from DFT that does not match the experimental value) can reveal subtle structural features or prompt re-evaluation of the data.

Caption: Integrated workflow for the structural elucidation of the title compound.

Caption: Key expected HMBC correlations for structural assignment.

Conclusion

The structural analysis of 5-Bromo-2-(tert-butylamino)-4-fluoro-1-nitrobenzene is a paradigmatic case for modern chemical analysis. No single technique is sufficient; rather, a confluence of evidence is required. Initial spectroscopic scans (UV-Vis, FTIR) provide a rapid assessment of the electronic system and functional groups. This is followed by a deep dive using multi-nuclear and multi-dimensional NMR to build a robust connectivity map. Mass spectrometry validates the molecular formula and reveals fragmentation pathways, while computational modeling provides theoretical reinforcement of the experimental data. Finally, when possible, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can proceed with confidence in the identity and purity of their materials, a cornerstone of reproducible and reliable science.

References

-

Kim, C., Kim, S. & Kim, H. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43, 1114–1127. Available at: [Link][24]

-

ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF. Available at: [Link][21]

-

ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Available at: [Link][3]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Available at: [Link][14]

-

Kind, T. & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 23-60. Available at: [Link][19]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Available at: [Link][6]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link][7]

-

Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. Available at: [Link][20]

-

Mary, Y. S., et al. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 47, 107-115. Available at: [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available at: [Link][4]

-

Xie, M., et al. (2019). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Atmospheric Chemistry and Physics, 19(4), 2287-2303. Available at: [Link][5]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link][11]

-

Sinfoo Biotech. (n.d.). 5-bromo-2-(t-butylamino)-4-fluoro-1-nitrobenzene. Available at: [Link][2]

-

ResearchGate. (n.d.). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Available at: [Link][8]

-

National Center for Biotechnology Information. (2008). Spectroscopic investigation of conjugated polymers derived from nitroanilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 319-326. Available at: [Link][25]

-

The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link][17]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link][10]

-

National Institutes of Health. (2019). Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1488-1492. Available at: [Link][22]

-

PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Available at: [Link][26]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link][12]

-

Boghean, B. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. YouTube. Available at: [Link][13]

-

ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Available at: [Link][9]

-

ResearchGate. (n.d.). Introduction of the nitro group into aromatic systems. Available at: [Link][27]

-

PubChem. (n.d.). 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Available at: [Link][28]

-